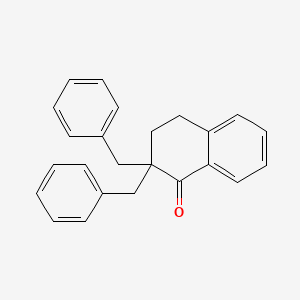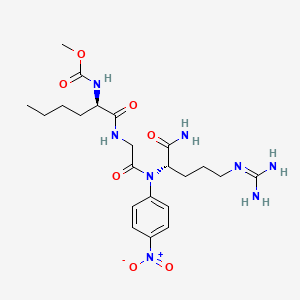
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is a synthetic peptide with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, a nitrophenyl group, and an arginine residue. The presence of these functional groups makes it a versatile molecule for studying biochemical processes and developing new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the time required for synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 can undergo various chemical reactions, including:
Reduction: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic conditions.
Substitution: The arginine residue can participate in nucleophilic substitution reactions, where the guanidinium group can be modified.
Common Reagents and Conditions
Oxidation: Iron (Fe) or zinc (Zn) with hydrochloric acid (HCl).
Reduction: Sodium hydroxide (NaOH) for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: from the reduction of the nitrophenyl group.
Carboxylic acids: from the hydrolysis of the methoxycarbonyl group.
Substituted arginine derivatives: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as a chromophore or fluorophore, allowing for the detection of enzymatic activity through changes in absorbance or fluorescence. The arginine residue can interact with negatively charged sites on proteins, facilitating binding and modulation of protein function .
Comparación Con Compuestos Similares
Similar Compounds
Mca-PLGL-Dpa-AR-NH2: A fluorogenic substrate used to measure the activity of matrix metalloproteinases (MMPs).
FE200041 (d-Phe-d-Phe-d-Nle-d-Arg-NH2): A selective κ-opioid receptor agonist with potential therapeutic applications.
MOCAc-Pro-Leu-Gly-Leu-A2pr(Dnp)-Ala-Arg-NH2: A fluorescence-quenching substrate for matrix metalloproteinases.
Uniqueness
MeOCO-D-Nle-Gly-N(Ph(4-NO2))Arg-NH2 is unique due to its combination of functional groups, which provide both chromogenic and binding properties. This dual functionality makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C22H34N8O7 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
methyl N-[(2R)-1-[[2-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C22H34N8O7/c1-3-4-6-16(28-22(34)37-2)20(33)27-13-18(31)29(14-8-10-15(11-9-14)30(35)36)17(19(23)32)7-5-12-26-21(24)25/h8-11,16-17H,3-7,12-13H2,1-2H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t16-,17+/m1/s1 |
Clave InChI |
VMSSFNJADCXRQZ-SJORKVTESA-N |
SMILES isomérico |
CCCC[C@H](C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)OC |
SMILES canónico |
CCCCC(C(=O)NCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
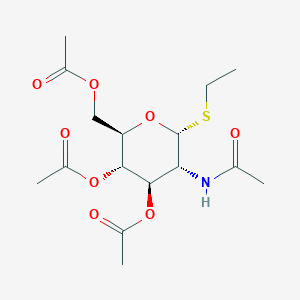

![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
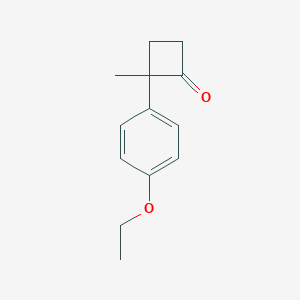
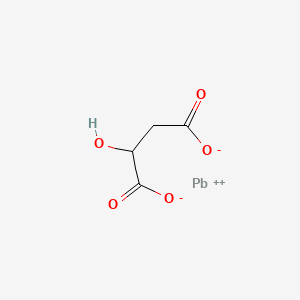
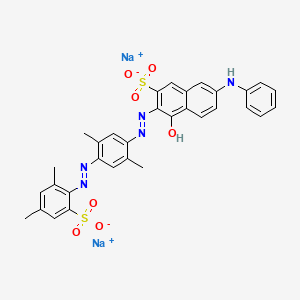
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
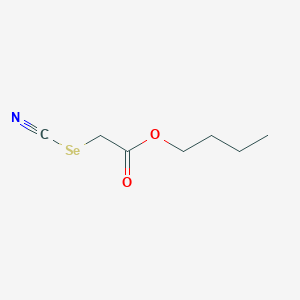
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
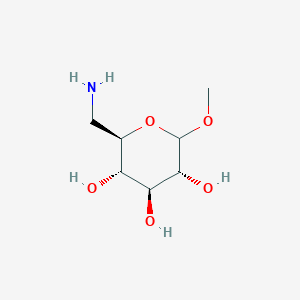
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
